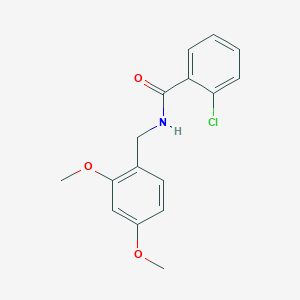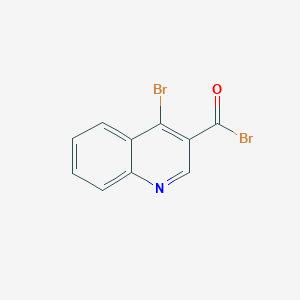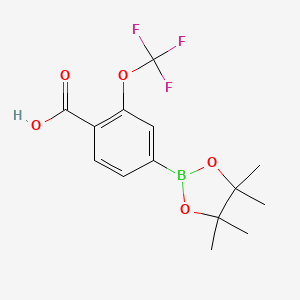
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound that features a boronic acid derivative and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as pinacolboronic acid.
Trifluoromethoxy Group Introduction: : The trifluoromethoxy group can be introduced through a substitution reaction involving trifluoromethanol or its derivatives.
Coupling Reaction: : The boronic acid derivative and the trifluoromethoxy-containing compound are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The trifluoromethoxy group can be reduced under specific conditions.
Substitution: : The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are often employed in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced trifluoromethoxy derivatives.
Substitution: : Various boronic acid derivatives or coupling products.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: : It can be employed as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.
Medicine: : Its derivatives may be explored for pharmaceutical applications, including drug design and development.
Industry: : It can be used in material science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparación Con Compuestos Similares
This compound is unique due to the presence of both the boronic acid group and the trifluoromethoxy group. Similar compounds might include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: : Lacks the boronic acid group.
Boronic esters: : Similar boronic acid derivatives without the trifluoromethoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid .
Propiedades
Fórmula molecular |
C14H16BF3O5 |
|---|---|
Peso molecular |
332.08 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C14H16BF3O5/c1-12(2)13(3,4)23-15(22-12)8-5-6-9(11(19)20)10(7-8)21-14(16,17)18/h5-7H,1-4H3,(H,19,20) |
Clave InChI |
LXGBUVDXQGPIFE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


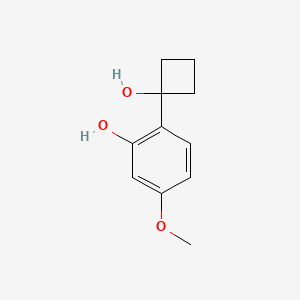

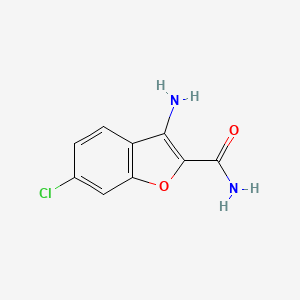
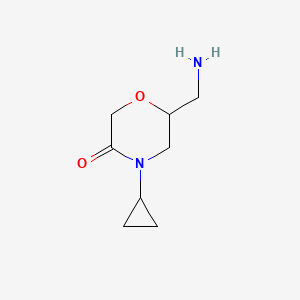
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)


![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
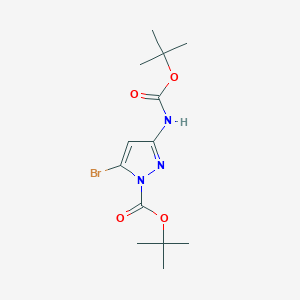
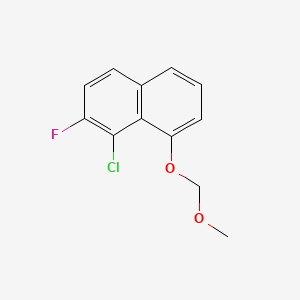
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)

